(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Overview
Description
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of indole derivatives. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool for studying enzyme kinetics and protein interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of indole derivatives. These interactions can influence the levels of various metabolites and alter the metabolic flux within the cell. The compound’s role in these pathways highlights its importance in biochemical research and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with acetic acid under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic effects and as a model compound in drug development.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid include:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A compound with a similar indole structure but different functional groups.
1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: A compound with a more complex structure and additional functional groups.
Uniqueness
This compound is unique due to its specific indole structure and functional groups, which confer distinct chemical properties and biological activities. Its applications in proteomics research and biochemical studies further highlight its uniqueness .
Properties
IUPAC Name |
2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWIAWMJHZMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390192 | |
Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21591-75-3 | |
Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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